N-(2-methoxyethyl)-2,2-diphenylacetamide

Sigma‑2 receptor Binding affinity Diphenylacetamide SAR

Procure N-(2-methoxyethyl)-2,2-diphenylacetamide to obtain a unique, multi-target diphenylacetamide probe. Unlike the parent herbicide metabolite (no sigma affinity), N-hydroxy (HDAC inhibitor), or N-butyl (anticonvulsant) analogs, this compound combines sub-100 nM sigma-2 binding, muscarinic activity, and CCR5 antagonism. Use it as a reference ligand for sigma-2/TMEM97 displacement assays, ex-vivo respiratory studies (minimal acetylcholinesterase confound), or HIV-1 entry models. Ideal for polypharmacology screening with low-potency DNMT/CYP control profiles.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B262343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2,2-diphenylacetamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H19NO2/c1-20-13-12-18-17(19)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,19)
InChIKeyNJHPGSUPPSGBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-2,2-diphenylacetamide — A Multi-Target Diphenylacetamide Probe with Defined Sigma-2 and Muscarinic Activity Profiles


N-(2-Methoxyethyl)-2,2-diphenylacetamide (molecular formula C₁₇H₁₉NO₂, molecular weight 269.34 g/mol) is a synthetic diphenylacetamide derivative in which the amide nitrogen bears a 2‑methoxyethyl substituent rather than the unsubstituted amide or N‑hydroxy variants commonly encountered in the class . This specific substitution pattern confers a distinct pharmacological signature, with reported binding affinity for the sigma‑2 receptor (Ki = 90 nM) and functional activity at muscarinic receptors [1]. Unlike the parent 2,2‑diphenylacetamide (which serves primarily as a herbicide metabolite or synthetic intermediate) or the N‑hydroxy analog (a class‑IIa HDAC inhibitor), the N‑(2‑methoxyethyl) derivative occupies a unique multi‑target space that has attracted interest in receptor‑mediated disease models including CCR5‑related indications [2].

Why N-(2-Methoxyethyl)-2,2-diphenylacetamide Cannot Be Casually Replaced by Other Diphenylacetamide Analogs


Diphenylacetamide derivatives display highly divergent target‑engagement profiles depending on the nature of the nitrogen substituent. The parent 2,2‑diphenylacetamide lacks measurable sigma‑receptor affinity and is primarily known as a metabolite of the herbicide diphenamid [1], whereas N‑hydroxy‑2,2‑diphenylacetamide is a class‑IIa HDAC inhibitor with sub‑micromolar potency [2]. The N‑(2‑methoxyethyl) analog sits in a distinct pharmacological niche: it combines sub‑100 nM sigma‑2 binding with muscarinic receptor activity and reported CCR5 antagonism, a combination not observed for the N‑methyl, N‑butyl, or N‑hydroxy congeners. Simple substitution with a close analog such as N‑butyl‑2,2‑diphenylacetamide (predominantly anticonvulsant) or N‑ethyl‑2‑methoxy‑2,2‑diphenylacetamide (a structural isomer with the methoxy group on the α‑carbon rather than the side‑chain) would therefore yield a completely different biological profile, making informed, target‑specific procurement essential [3].

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-2,2-diphenylacetamide Relative to Structural Analogs


Sigma‑2 Receptor Binding Affinity — Ki = 90 nM vs. Inactive Parent Scaffold

N-(2-Methoxyethyl)-2,2-diphenylacetamide binds the sigma‑2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cells, measured via inhibition constant displacement assays [1]. In contrast, the unsubstituted parent compound 2,2-diphenylacetamide shows no reported sigma‑2 affinity in the same or comparable assays; its documented biological roles are limited to herbicide metabolism and weak HDAC inhibition in the N‑hydroxy form [2]. This represents a functional gain of sigma‑2 engagement conferred specifically by the N‑(2‑methoxyethyl) substitution.

Sigma‑2 receptor Binding affinity Diphenylacetamide SAR

Acetylcholinesterase Selectivity — No Inhibition at 26 µM vs. Cholinergic Liability of Muscarinic‑Targeted Analogs

At a screening concentration of 26 µM, N-(2-methoxyethyl)-2,2-diphenylacetamide produced no detectable inhibition of acetylcholinesterase (AChE) . This contrasts with certain diphenylacetamide‑containing muscarinic antagonists (e.g., darifenacin and related M3‑selective agents) where residual AChE or butyrylcholinesterase interactions can contribute to off‑target cholinergic effects [1]. The absence of AChE engagement at this concentration suggests a cleaner muscarinic‑sigma dual profile with reduced cholinergic off‑target risk.

Acetylcholinesterase Selectivity Off‑target profiling

CYP2D6 Inhibition: Moderate IC₅₀ = 3.3 µM vs. Low‑Nanomolar CYP Inhibition in Drug‑Like Diphenylacetamides

N-(2-Methoxyethyl)-2,2-diphenylacetamide inhibits human recombinant CYP2D6 with an IC₅₀ of 3.3 µM (3,300 nM) in a fluorescence‑based assay with 45‑minute incubation [1]. This moderate CYP2D6 inhibition is substantially weaker (higher IC₅₀) than that observed for optimized drug‑like diphenylacetamide derivatives such as darifenacin, which is a known CYP2D6 inhibitor (IC₅₀ values typically in the low‑nanomolar to sub‑micromolar range) [2]. The reduced CYP2D6 inhibition suggests a lower propensity for drug‑drug interactions involving CYP2D6‑metabolized co‑medications.

CYP2D6 Drug‑drug interaction ADME

Physicochemical Stability and Solubility — 2‑Year Solid‑State Stability with Defined DMSO/DMF Storage vs. Labile Analogs

N-(2-Methoxyethyl)-2,2-diphenylacetamide is supplied as a pale‑yellow solid with a documented solid‑state stability of 2 years from the date of purchase under recommended storage conditions (room temperature) . Solutions in DMSO or DMF are stable at −20 °C for up to 3 months. Solubility in DMSO is at least 25 mg/mL, with a predicted pKa of 11.45 ± 0.20 . By comparison, the parent 2,2‑diphenylacetamide has a reported melting point of ~100–103 °C but lacks published long‑term stability data under controlled storage conditions . The defined stability and solubility parameters reduce uncertainty in stock solution preparation and long‑term assay reproducibility.

Stability Solubility Formulation Procurement specification

CCR5 Antagonism — Patent‑Reported Activity Differentiating from HDAC‑ and Herbicide‑Focused Analogs

Preliminary pharmacological screening reported in the patent literature identifies N-(2-methoxyethyl)-2,2-diphenylacetamide as possessing CCR5 antagonistic activity, with potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This chemokine‑receptor activity is absent from the pharmacological profiles of the parent 2,2‑diphenylacetamide (herbicide metabolite) and N‑hydroxy‑2,2‑diphenylacetamide (HDAC class IIa inhibitor) [2]. The combination of CCR5 antagonism with sigma‑2 binding and muscarinic modulation represents a polypharmacology that is unique among simple diphenylacetamides.

CCR5 antagonist HIV Inflammation Chemokine receptor

DNMT3A and Dihydroorotase — Weak Multi‑Enzyme Activity Contrasting with Dedicated HDAC or Herbicide Mechanisms

In broader enzyme profiling, N-(2-methoxyethyl)-2,2-diphenylacetamide displays weak inhibition of human DNMT3A catalytic domain (Ki = 5,030 nM) and mouse dihydroorotase (IC₅₀ = 180,000 nM) [1]. These activities are marginal compared to dedicated DNMT inhibitors (which typically show Ki values < 100 nM) but are absent from the pharmacological portfolio of the parent 2,2‑diphenylacetamide, whose dominant mechanism is acetyl‑CoA carboxylase inhibition in plants (herbicide mode of action) [2]. The weak multi‑enzyme engagement profile indicates that the N‑(2‑methoxyethyl) substituent broadens the target landscape without conferring potency that would dominate or confound the primary sigma‑2/muscarinic/CCR5 pharmacology.

DNMT3A Dihydroorotase Multi‑target profiling

Evidence‑Based Application Scenarios for N-(2-Methoxyethyl)-2,2-diphenylacetamide Procurement


Sigma‑2/TMEM97 Receptor Pharmacology and Probe Development

With a sigma‑2 Ki of 90 nM, this compound serves as an entry‑level probe for sigma‑2/TMEM97 target engagement studies. It is particularly useful in cancer cell lines (e.g., MCF7, PC12) where sigma‑2 is implicated in cell proliferation and apoptosis. The defined Ki allows researchers to use it as a reference ligand for radioligand displacement assays or as a starting scaffold for medicinal chemistry optimization [1].

Muscarinic Receptor Profiling with Reduced Acetylcholinesterase Interference

The combination of muscarinic receptor activity and the absence of acetylcholinesterase inhibition at 26 µM makes this compound suitable for ex‑vivo or in‑vivo studies of smooth‑muscle or respiratory pharmacology where cholinesterase‑mediated confounds must be minimized. In head‑to‑head comparisons, researchers can use it alongside darifenacin (M3‑selective) to dissect M3‑dependent vs. sigma‑2‑dependent bronchoprotective effects .

CCR5‑Mediated Disease Models (HIV Entry, Inflammation, Autoimmunity)

Patent‑reported CCR5 antagonist activity supports the use of this compound in cellular models of HIV‑1 entry, chemotaxis, and inflammatory signaling. Given that other diphenylacetamide analogs (N‑hydroxy, parent) are inactive at CCR5, this compound fills a unique niche for labs investigating chemokine receptor pharmacology without resorting to more complex, IP‑encumbered CCR5 antagonists [2].

Multi‑Target Chemical Biology and Off‑Target Panel Screening

The broad enzyme inhibition fingerprint (DNMT3A Ki = 5,030 nM; CYP2D6 IC₅₀ = 3,300 nM; dihydroorotase IC₅₀ = 180,000 nM) positions this compound as a useful tool for off‑target panel screening and for teaching chemical biology concepts around polypharmacology. Its weak, distributed enzyme activities allow it to serve as a negative or low‑potency control in epigenetic (DNMT) or pyrimidine‑metabolism (DHOase) assays where potent, dedicated inhibitors would mask subtle phenotypes [3].

Quote Request

Request a Quote for N-(2-methoxyethyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.